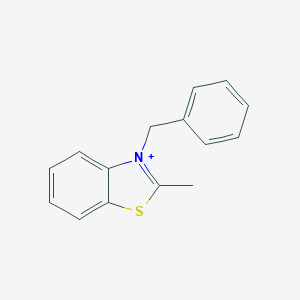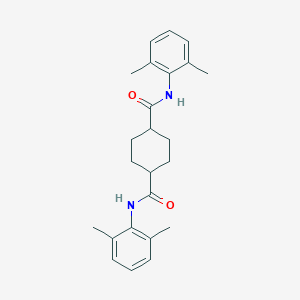
3-Benzyl-2-methyl-1,3-benzothiazol-3-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-2-methyl-1,3-benzothiazol-3-ium, also known as MBT, is a heterocyclic compound that has been widely studied for its various applications in scientific research. MBT is a cationic dye that is commonly used as a fluorescent probe for detecting and measuring biological molecules, such as proteins, nucleic acids, and lipids.
作用機序
The mechanism of action of 3-Benzyl-2-methyl-1,3-benzothiazol-3-ium is based on its ability to bind to biological molecules, such as proteins, nucleic acids, and lipids, through electrostatic interactions. 3-Benzyl-2-methyl-1,3-benzothiazol-3-ium is positively charged, which allows it to bind to negatively charged molecules in biological systems. The binding of 3-Benzyl-2-methyl-1,3-benzothiazol-3-ium to these molecules results in a change in the fluorescence properties of the dye, which can be detected and measured using fluorescence microscopy or flow cytometry.
Biochemical and Physiological Effects:
3-Benzyl-2-methyl-1,3-benzothiazol-3-ium has been shown to have minimal biochemical and physiological effects on living cells and tissues. It is non-toxic and does not interfere with cellular processes or metabolic pathways. However, it is important to note that the concentration of 3-Benzyl-2-methyl-1,3-benzothiazol-3-ium used in experiments should be carefully controlled to avoid any potential effects on cellular function.
実験室実験の利点と制限
One of the major advantages of 3-Benzyl-2-methyl-1,3-benzothiazol-3-ium is its high sensitivity and specificity for detecting and measuring biological molecules. It is also relatively easy to use and can be incorporated into a wide range of experimental protocols. However, there are also some limitations to the use of 3-Benzyl-2-methyl-1,3-benzothiazol-3-ium in lab experiments. For example, the dye can be sensitive to changes in pH and temperature, which can affect its fluorescence properties. Additionally, the dye can be prone to photobleaching, which can limit its usefulness in long-term experiments.
将来の方向性
There are several future directions for the use of 3-Benzyl-2-methyl-1,3-benzothiazol-3-ium in scientific research. One potential application is in the development of new diagnostic tools for detecting and monitoring disease biomarkers. 3-Benzyl-2-methyl-1,3-benzothiazol-3-ium could also be used to study the dynamics of protein-protein interactions in living cells, which could provide insights into the mechanisms of disease and potential targets for drug development. Additionally, the development of new fluorescent probes based on the structure of 3-Benzyl-2-methyl-1,3-benzothiazol-3-ium could lead to the discovery of new biological molecules and pathways.
科学的研究の応用
3-Benzyl-2-methyl-1,3-benzothiazol-3-ium has a wide range of applications in scientific research, including fluorescence microscopy, flow cytometry, and protein labeling. As a fluorescent probe, 3-Benzyl-2-methyl-1,3-benzothiazol-3-ium is commonly used to detect and measure biological molecules in living cells and tissues. It can also be used to study the dynamics of protein-protein interactions, protein-lipid interactions, and protein-nucleic acid interactions.
特性
製品名 |
3-Benzyl-2-methyl-1,3-benzothiazol-3-ium |
|---|---|
分子式 |
C15H14NS+ |
分子量 |
240.3 g/mol |
IUPAC名 |
3-benzyl-2-methyl-1,3-benzothiazol-3-ium |
InChI |
InChI=1S/C15H14NS/c1-12-16(11-13-7-3-2-4-8-13)14-9-5-6-10-15(14)17-12/h2-10H,11H2,1H3/q+1 |
InChIキー |
GUKBPNZRLOTXKE-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C2=CC=CC=C2S1)CC3=CC=CC=C3 |
正規SMILES |
CC1=[N+](C2=CC=CC=C2S1)CC3=CC=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B261420.png)

![2-[1-(2-Chloro-6-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B261422.png)
![2-[1-(2-Fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B261424.png)
![2-[1-(4-Methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B261426.png)
![2-[1-(3-Methyl-2-butenyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261429.png)
![2-[1-(3,4-Difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B261430.png)
![2-[1-[(2-Chlorophenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261432.png)
![2-[1-(Cyclohexylmethyl)piperazin-2-yl]ethanol](/img/structure/B261435.png)

![[1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261445.png)
![2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B261447.png)
